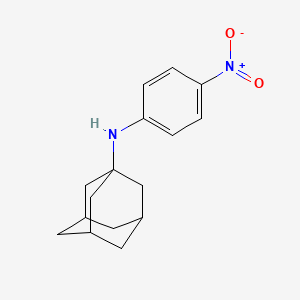

N-(4-nitrophenyl)adamantan-1-amine

Descripción general

Descripción

N-(4-nitrophenyl)adamantan-1-amine, commonly known as 4-NPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of amantadine, an antiviral drug, and is used as a research tool to study the transport of organic cations across cell membranes.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Drug Modification

N-(4-nitrophenyl)adamantan-1-amine and its derivatives show promise in supramolecular chemistry, particularly in forming complexes with β-cyclodextrin. These complexes exhibit pseudorotaxane-like structures, where the adamantane cage sits deep in the cavity of β-cyclodextrin. This unique geometry, observed across various amines, is significant for drug modification applications (Vícha et al., 2011).

Structural Characterization in Novel Compounds

The structural characterization of derivatives of this compound, such as thioureas, provides insights into the role of substituents in their molecular and crystal structure. This understanding is crucial for the development of new compounds with potential biological applications (Saeed et al., 2014).

Insights from Quantum Theory of Atoms-in-Molecules

Adamantane-1,3,4-thiadiazole derivatives, a class of compounds related to this compound, have been studied for their non-covalent interactions using quantum theory. This research provides a deep understanding of the molecular behavior of these compounds, which is beneficial for various scientific applications (El-Emam et al., 2020).

Neuroprotective Agent Development

Derivatives of this compound have been synthesized for potential use as neuroprotective agents. These compounds exhibit multifunctional activity, including inhibition of various neurological pathways and free radical scavenging, indicating their potential in neuroprotection and neurological assay development (Joubert et al., 2011).

Novel Derivatives for Potential Anticancer Drugs

Research on this compound derivatives indicates their potential in anticancer drug development. Modifications in the amino group of these compounds have shown to affect their biological activity, making them candidates for predictive design in anticancer therapies (Sosnovsky et al., 1986).

Direcciones Futuras

The future directions in the research of adamantane derivatives, including “N-(4-nitrophenyl)adamantan-1-amine”, involve the development of novel methods for their preparation, and the investigation of their chemical and catalytic transformations . There is also interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .

Mecanismo De Acción

Adamantane is a unique structure in chemistry due to its cage-like, three-dimensional structure. It’s known for its stability and has been used as a building block in various chemical reactions . Derivatives of adamantane have been found to have potential applications in various fields, including pharmaceuticals .

Target of Action

Adamantane derivatives have been found to interact with various biological targets depending on their functional groups .

Mode of Action

The mode of action of adamantane derivatives can vary widely depending on their chemical structure and the biological target they interact with .

Biochemical Pathways

Adamantane derivatives have been found to affect various biochemical pathways depending on their chemical structure and the biological target they interact with .

Pharmacokinetics

Adamantane derivatives are known to have good fat solubility, which can greatly increase their membrane permeability .

Result of Action

Adamantane derivatives have been found to have various effects at the molecular and cellular level depending on their chemical structure and the biological target they interact with .

Action Environment

The action of adamantane derivatives can be influenced by various environmental factors, including temperature, ph, and the presence of other molecules .

Their unique structure and properties make them versatile building blocks for the synthesis of various compounds with potential applications in many fields .

Propiedades

IUPAC Name |

N-(4-nitrophenyl)adamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-18(20)15-3-1-14(2-4-15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCDJRKCUOQOLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

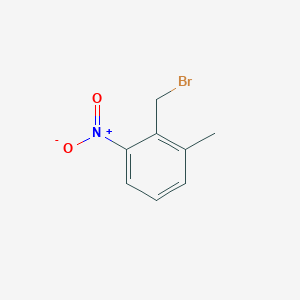

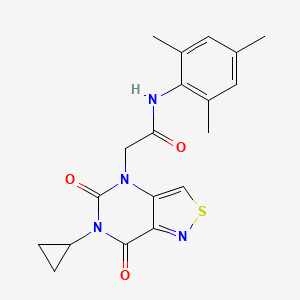

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2499857.png)

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)

![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)

![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)